![molecular formula C9H12INSe B15162864 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide CAS No. 180626-73-7](/img/structure/B15162864.png)
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide typically involves the reaction of a selenenyl halide with a dimethylamino-substituted benzene derivative. One common method includes the reaction of benzeneselenenyl chloride with N,N-dimethylaniline in the presence of a suitable base to yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation and decomposition of the sensitive selenium-containing intermediates .
化学反応の分析
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the selenium center can yield selenides or even elemental selenium.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds and in coupling reactions.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs, given selenium’s known antioxidant properties.
Industry: It may be used in the synthesis of selenium-containing polymers and materials with unique electronic and optical properties
作用機序
The mechanism by which 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can modulate the activity of enzymes and proteins, potentially leading to antioxidant effects and other biological activities .
類似化合物との比較
Similar compounds to 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide include other organoselenium compounds such as:
- Benzeneselenenyl chloride
- Benzeneselenenyl bromide
- 2-[(Dimethylamino)methyl]benzene-1-selenenyl fluoride
These compounds share the selenium-benzene core structure but differ in the halide substituent. The iodide variant is unique due to the larger atomic radius and lower electronegativity of iodine compared to chlorine, bromine, and fluorine, which can influence its reactivity and applications .
特性
CAS番号 |
180626-73-7 |
|---|---|
分子式 |
C9H12INSe |
分子量 |
340.07 g/mol |
IUPAC名 |
[2-[(dimethylamino)methyl]phenyl] selenohypoiodite |
InChI |
InChI=1S/C9H12INSe/c1-11(2)7-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3 |
InChIキー |
UOKTVYRJAAWTGF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1[Se]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


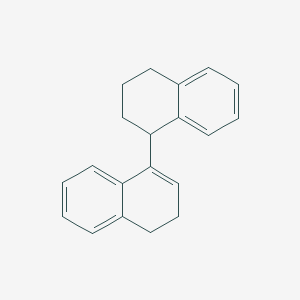
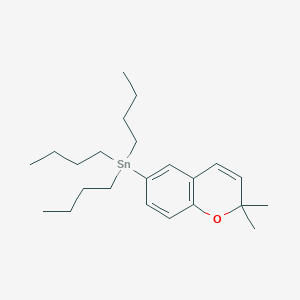
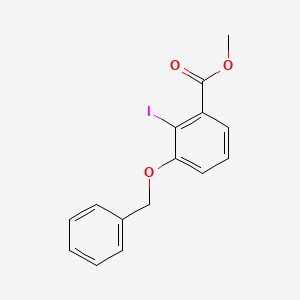
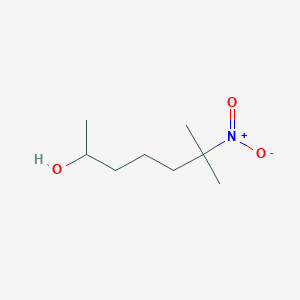


![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)
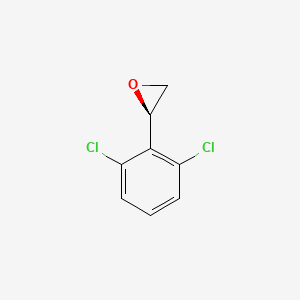
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)

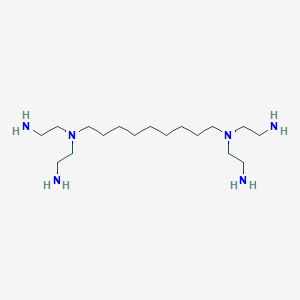
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)
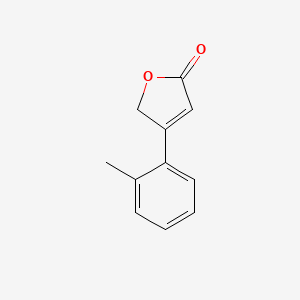
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
